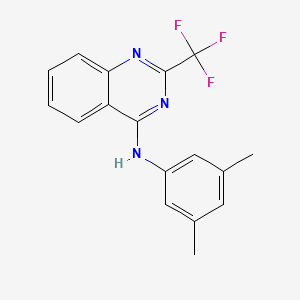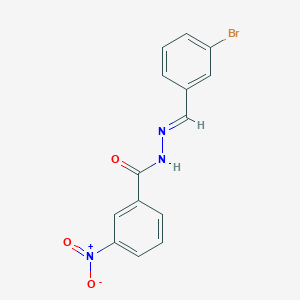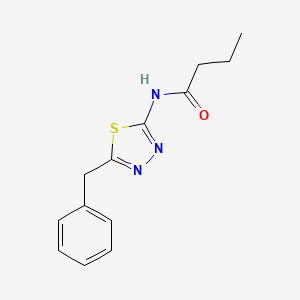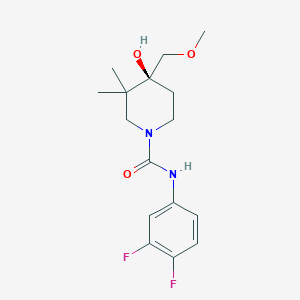
N-(3,5-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinazolinamines, including N-(3,5-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine, are a class of compounds widely studied for their diverse chemical properties and potential applications in various fields. These compounds are of interest due to their unique molecular structures and the presence of both electron-withdrawing (trifluoromethyl) and electron-donating (dimethylphenyl) groups, which significantly influence their reactivity and physical-chemical properties.
Synthesis Analysis
The synthesis of quinazolinamines typically involves reactions of hydrazones of 2-aminoacetophenone with reagents like triphosgene, leading to the formation of quinazolines and related compounds (Alkhathlan et al., 2002). N,N-Dimethylformamide (DMF) has also been employed as a carbon synthon for the synthesis of quinazolin-4-ones, showcasing the versatility of synthetic approaches for this class of compounds (Li et al., 2021).
Molecular Structure Analysis
The molecular structure and reactivity of quinazolinamines have been elucidated through various analytical techniques, including X-ray crystallography. For instance, the structure of 5-methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolines was confirmed by spectral data and X-ray analysis, providing insights into the molecular configurations and potential reactivity patterns of these compounds (Kornicka et al., 2004).
Chemical Reactions and Properties
Quinazolinamines undergo various chemical reactions, highlighting their rich chemistry. For example, reactions involving dimethyl acetylenedicarboxylate (DMAD) have been reported, leading to the formation of novel derivatives. Additionally, the reactivity of these compounds towards different reagents like acetyl chloride and mesyl chloride has been explored to obtain substituted derivatives, showcasing the chemical versatility of quinazolinamines (Kornicka et al., 2004).
Physical Properties Analysis
The physical properties of quinazolinamines, such as solubility, melting points, and optical properties, can be influenced by the nature of substituents on the quinazoline ring. For instance, fluorinated poly(ether ketone imide)s based on a similar structural motif exhibited high optical transparency and low dielectric constants, indicating the potential for applications in photoelectric and microelectronic materials (Wang et al., 2009).
Chemical Properties Analysis
The chemical properties of quinazolinamines, such as reactivity towards nucleophiles and electrophiles, acid-base behavior, and potential for forming hydrogen bonds and other non-covalent interactions, are crucial for understanding their behavior in chemical reactions and potential applications. Studies involving the synthesis and reactivity of these compounds provide valuable insights into their chemical behavior and utility (Alkhathlan et al., 2002); (Li et al., 2021).
属性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(trifluoromethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3/c1-10-7-11(2)9-12(8-10)21-15-13-5-3-4-6-14(13)22-16(23-15)17(18,19)20/h3-9H,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIIPSPLRUGYFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methoxybenzamide](/img/structure/B5608659.png)
![4-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-3-nitrobenzonitrile](/img/structure/B5608661.png)
![4-(4-ethyl-1-piperazinyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5608662.png)


![(3S*,4R*)-1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5608674.png)
![2,4-difluoro-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5608681.png)
![1-[6-(2-chloro-5-methylphenyl)pyridin-2-yl]ethanol](/img/structure/B5608689.png)
![(1R*,5R*)-6-[2-(4-fluorophenoxy)ethyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5608711.png)

![1-(2-methoxyphenyl)-N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B5608722.png)

![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5608746.png)
![N-(4-{[{2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoethyl}(methyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5608752.png)